

Unlocking Molecular Insights: Fmoc-Phe-OH-13C9,15N in Advanced NMR Spectroscopy

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Compound of Interest		
Compound Name:	Fmoc-Phe-OH-13C9,15N	
Cat. No.:	B12060302	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-L-Phenylalanine (U-¹³C₉, ¹⁵N) (Fmoc-Phe-OH-¹³C₉, ¹⁵N) is a stable isotope-labeled amino acid that serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for the detailed study of peptide and protein structure, dynamics, and interactions. By replacing the naturally low-abundance ¹²C and ¹⁴N isotopes with NMR-active ¹³C and ¹⁵N, this reagent enables a suite of advanced NMR experiments with enhanced sensitivity and resolution. This document provides detailed application notes and protocols for the use of Fmoc-Phe-OH-¹³C₉, ¹⁵N in biomolecular NMR studies, particularly focusing on its incorporation into synthetic peptides for structural analysis.

Applications in NMR Spectroscopy

The uniform labeling of the phenylalanine residue with nine ¹³C atoms and one ¹⁵N atom provides a rich set of probes for investigating the local environment and global properties of a peptide or protein.

 Structural Determination: The ¹³C and ¹⁵N labels allow for the measurement of through-bond and through-space correlations, providing critical distance and dihedral angle restraints for







high-resolution 3D structure calculation of peptides and proteins in both solution and solidstate NMR.[1][2]

- Dynamic Studies: Isotope labeling is essential for relaxation experiments that probe the dynamics of the peptide backbone and amino acid side chains over a wide range of timescales. This information is crucial for understanding protein function, folding, and allostery.
- Interaction Studies: Labeled peptides can be used to study their interactions with other molecules, such as proteins, nucleic acids, or small molecule drug candidates. Chemical shift perturbation mapping upon ligand binding can identify binding interfaces and conformational changes.
- Spectral Simplification and Assignment: Selective incorporation of labeled amino acids into a larger unlabeled protein simplifies complex NMR spectra, aiding in the unambiguous assignment of resonances.[3]

Quantitative Data Summary

The incorporation of Fmoc-Phe-OH-¹³C₉,¹⁵N into a peptide allows for the extraction of valuable quantitative NMR parameters. The following table summarizes typical chemical shift ranges for phenylalanine in peptides.



Atom	Typical ¹³ C Chemical Shift Range (ppm)	Notes
Cα (Alpha)	53 - 58	Sensitive to backbone conformation (φ, ψ angles).
Cβ (Beta)	37 - 42	Influenced by side-chain rotameric state.
Су (Gamma)	135 - 140	Non-protonated aromatic carbon. Its chemical shift is sensitive to the local electrostatic environment.[4]
Cδ (Delta)	128 - 132	Aromatic ring carbons.
Cε (Epsilon)	126 - 130	Aromatic ring carbons.
Cζ (Zeta)	124 - 128	Aromatic ring carbon.
C' (Carbonyl)	170 - 176	Backbone carbonyl carbon.
Atom	Typical ¹⁵ N Chemical Shift (ppm)	Notes
N (Amide)	110 - 130	Backbone amide nitrogen. Highly sensitive to hydrogen bonding and local secondary structure. The ¹J(N,H) coupling constant (typically ~90-95 Hz) provides additional structural information.

Note: Chemical shifts are highly dependent on the local chemical environment, including secondary structure, solvent exposure, and interactions with neighboring residues. The values presented are typical ranges and may vary.

Experimental Protocols



Protocol 1: Incorporation of Fmoc-Phe-OH-¹³C₉,¹⁵N into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a ¹³C,¹⁵N-labeled phenylalanine residue.

Materials:

- · Fmoc-Rink Amide resin
- Fmoc-Phe-OH-13C9,15N
- Other required Fmoc-protected amino acids
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine solution (20% in DMF)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
- · Cold diethyl ether
- Solid-phase synthesis vessel
- Shaker

Procedure:

 Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.



- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and shake for 5 minutes.
 - Drain and add fresh 20% piperidine in DMF, then shake for an additional 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling (for unlabeled residues):
 - Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
 - Add the activation mixture to the deprotected resin.
 - Shake at room temperature for 1-2 hours.
 - Monitor the coupling reaction using a ninhydrin test.
 - Once complete, drain the coupling solution and wash the resin with DMF (3-5 times).
- Incorporation of Fmoc-Phe-OH-13C9,15N:
 - Follow the same procedure as in step 3, using Fmoc-Phe-OH-¹³C₉,¹⁵N as the amino acid to be coupled.
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection (step 2).
- · Cleavage and Deprotection:
 - Wash the resin with DCM and dry under a stream of nitrogen.
 - Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.



- Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification:
 - Precipitate the peptide by adding the TFA solution to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the crude peptide pellet.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the mass of the purified, labeled peptide by mass spectrometry.

Protocol 2: 2D ¹H-¹³C HSQC NMR of a ¹³C-labeled Phenylalanine-containing Peptide

This protocol describes the setup for a standard 2D Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate the protons with their directly attached ¹³C nuclei in the labeled phenylalanine residue.

Sample Preparation:

- Dissolve the purified, lyophilized peptide containing the ¹³C,¹⁵N-labeled phenylalanine in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 6.5). Typical concentrations range from 0.5 to 2 mM.
- Transfer the sample to a high-quality NMR tube.

NMR Spectrometer Setup and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
- Tuning and Matching: Tune and match the probe for ¹H and ¹³C frequencies.



- Locking and Shimming: Lock onto the D₂O signal and shim the magnetic field to achieve good homogeneity.
- Pulse Sequence: Select a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi).
- Acquisition Parameters (Example for a 600 MHz spectrometer):
 - ¹H Dimension (F2):
 - Spectral Width (SW): 12-16 ppm (centered around 4.7 ppm).
 - Number of complex points (TD): 2048.
 - ¹³C Dimension (F1):
 - Spectral Width (SW):
 - For aromatic region: ~30-40 ppm (centered around 125 ppm).
 - For aliphatic region: ~50-60 ppm (centered around 40 ppm).
 - Number of increments (TD): 256-512.
 - Recycle Delay (d1): 1.5 2.0 seconds.
 - Number of Scans (ns): 8-64 (depending on sample concentration).
 - ¹J(C,H) coupling constant: Set to an average value of ~145 Hz.
- Data Processing:
 - Apply a squared sine-bell window function in both dimensions.
 - Perform Fourier transformation.
 - Phase correct the spectrum.
 - Reference the spectrum using an internal or external standard.



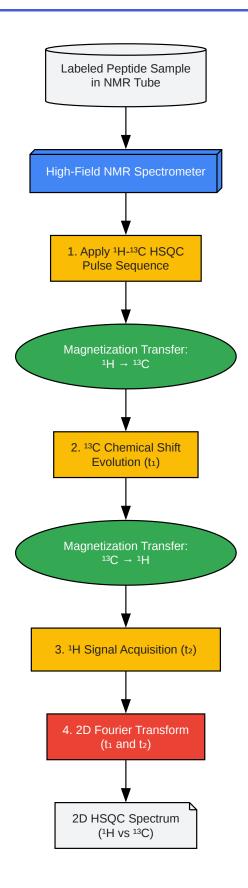
Visualizations



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).





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